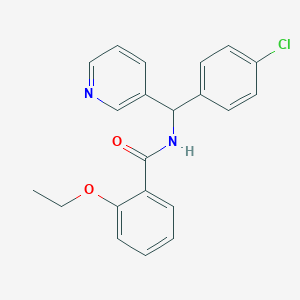

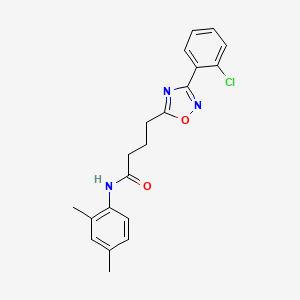

(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

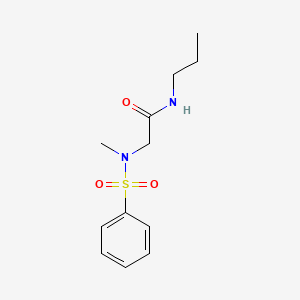

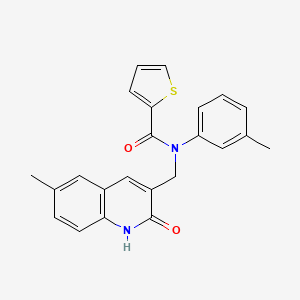

“(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” is a chemical compound that is likely to be a derivative of thiophene . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “(2-hydroxy-7-methylquinolin-3-yl)methyl thiophene-2-carboxylate” would likely include this thiophene core, along with additional functional groups attached to it.

科学研究应用

Medicinal Chemistry

(a) Anti-Inflammatory Properties: Thiophene derivatives have demonstrated anti-inflammatory effects, making them promising candidates for drug development . Their ability to modulate inflammatory pathways could lead to novel treatments for conditions like arthritis and autoimmune diseases.

(b) Anti-Cancer Activity: Research suggests that thiophene-based compounds exhibit anti-cancer properties. They interfere with cell proliferation, induce apoptosis, and inhibit tumor growth . Investigating their mechanisms of action may reveal new strategies for cancer therapy.

© Anti-Anxiety and Anti-Psychotic Effects: Certain thiophene derivatives have shown anxiolytic and anti-psychotic activities in preclinical studies. Understanding their interactions with neurotransmitter systems could pave the way for improved mental health treatments.

(d) Kinase Inhibition: Thiophenes can inhibit kinases, which play crucial roles in cell signaling and disease progression. Targeting specific kinases using these compounds might lead to innovative therapies for various disorders .

Material Science and Industrial Applications

(a) Organic Semiconductors: Thiophene derivatives find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their unique electronic properties make them valuable components in these devices .

(b) Corrosion Inhibitors: In industrial chemistry, thiophenes serve as effective corrosion inhibitors . Their ability to protect metals from degradation in aggressive environments is critical for infrastructure and machinery longevity.

Drug Discovery and Lead Optimization

Thiophene scaffolds are essential for designing lead compounds. Medicinal chemists explore their structural variations to enhance biological effects. By modifying substituents, researchers can fine-tune pharmacological properties .

属性

IUPAC Name |

(7-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-10-4-5-11-8-12(15(18)17-13(11)7-10)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRPFGAICQZSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

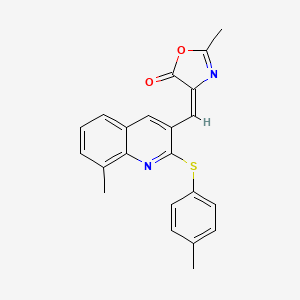

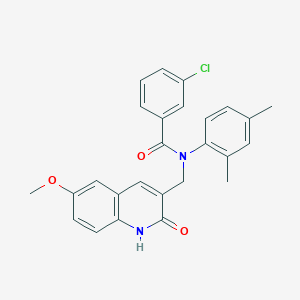

![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

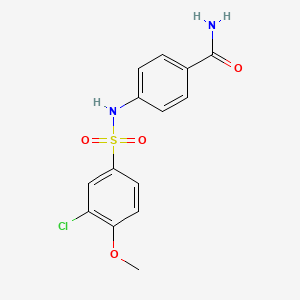

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)